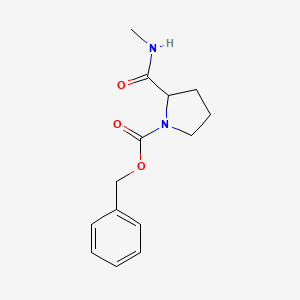
N-Cyclohexylhexadecanamide
Vue d'ensemble
Description
N-Cyclohexylhexadecanamide (CHA) is a synthetic compound that belongs to the family of fatty acid amides. It is a white crystalline powder with a molecular weight of 305.5 g/mol. CHA has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment.
Mécanisme D'action
The mechanism of action of N-Cyclohexylhexadecanamide is not fully understood. However, it is believed to act through various pathways, including the activation of cannabinoid receptors, the inhibition of fatty acid amide hydrolase (FAAH), and the modulation of ion channels. This compound has been shown to activate cannabinoid receptors CB1 and CB2, which are involved in pain modulation, neuroprotection, and cancer cell growth. This compound has also been shown to inhibit FAAH, which is responsible for the degradation of endocannabinoids, leading to increased levels of endocannabinoids in the body. This, in turn, leads to the activation of cannabinoid receptors and the modulation of pain, neuroprotection, and cancer cell growth. Additionally, this compound has been shown to modulate ion channels, such as TRPV1 and TRPA1, which are involved in pain sensation and neuroinflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In pain management, this compound has been shown to reduce pain sensitivity and inflammation by modulating the activity of ion channels and cannabinoid receptors. In neuroprotection, this compound has been shown to reduce neuroinflammation, oxidative stress, and neuronal death by activating cannabinoid receptors and inhibiting FAAH. In cancer treatment, this compound has been shown to inhibit cancer cell growth and metastasis by modulating the activity of ion channels and cannabinoid receptors.
Avantages Et Limitations Des Expériences En Laboratoire
N-Cyclohexylhexadecanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied in animal models and has shown promising results in various fields. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has potential side effects, such as sedation and hypothermia, which can affect the interpretation of results.
Orientations Futures
There are several future directions for the study of N-Cyclohexylhexadecanamide. In pain management, future studies could focus on the development of this compound analogs with improved potency and selectivity for cannabinoid receptors. In neuroprotection, future studies could focus on the development of this compound-based therapies for stroke and Alzheimer's disease. In cancer treatment, future studies could focus on the development of this compound-based therapies for specific types of cancer, such as breast cancer and lung cancer. Additionally, future studies could focus on the optimization of this compound synthesis methods and the investigation of its potential side effects in humans.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results for its potential therapeutic applications in various fields. Its mechanism of action involves the activation of cannabinoid receptors, the inhibition of FAAH, and the modulation of ion channels. This compound has several biochemical and physiological effects, including pain reduction, neuroprotection, and cancer cell growth inhibition. While there are some advantages and limitations to using this compound in lab experiments, there are several future directions for its study, including the development of this compound analogs and the investigation of its potential side effects in humans.
Applications De Recherche Scientifique
N-Cyclohexylhexadecanamide has been studied for its potential therapeutic applications in various fields. In pain management, this compound has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In neuroprotection, this compound has been shown to protect against ischemic brain injury and reduce neuroinflammation in animal models of stroke and Alzheimer's disease. In cancer treatment, this compound has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
Propriétés
IUPAC Name |
N-cyclohexylhexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-22(24)23-21-18-15-14-16-19-21/h21H,2-20H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIVLAQPVUFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



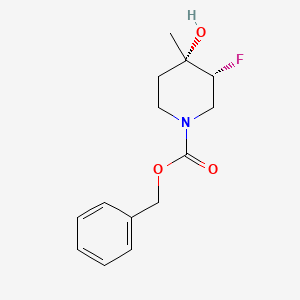
![Benzyl exo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3392971.png)
![[(1R)-2,2-difluorocyclopropyl]methanol](/img/structure/B3392977.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3392998.png)
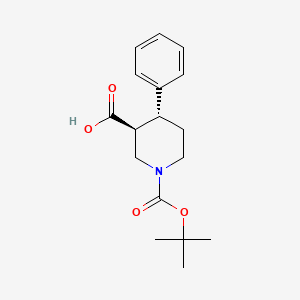
![Benzenamine, N,N-dimethyl-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B3393020.png)
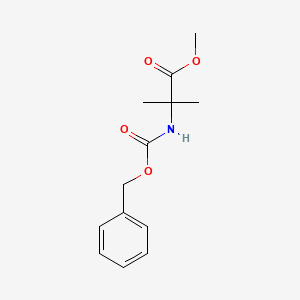
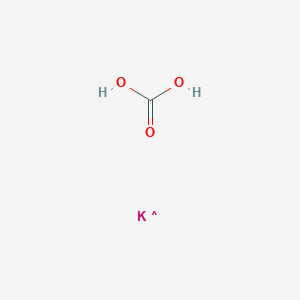

![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B3393058.png)
